molecular formula C16H26O B14217650 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one CAS No. 557785-42-9

4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one

Katalognummer: B14217650
CAS-Nummer: 557785-42-9
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: YJYKMNWLAKFEAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7,7,9,9-Pentamethyl-1-methylidenespiro[45]decan-2-one is a spirocyclic ketone compound characterized by its unique structure, which includes a spiro[45]decan-2-one core with multiple methyl groups and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar methylenation process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a model compound to study the behavior of spirocyclic ketones in biological systems.

    Medicinal Chemistry:

Wirkmechanismus

The mechanism of action of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one involves interactions with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[4.5]decan-2-one: Lacks the additional methyl and methylene groups.

    1-Methylene-4,7,7,9,9-pentamethylspiro[4.5]decane-2-one: Similar structure but with variations in the positioning of functional groups.

Uniqueness

4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

557785-42-9

Molekularformel

C16H26O

Molekulargewicht

234.38 g/mol

IUPAC-Name

1,7,7,9,9-pentamethyl-4-methylidenespiro[4.5]decan-3-one

InChI

InChI=1S/C16H26O/c1-11-7-13(17)12(2)16(11)9-14(3,4)8-15(5,6)10-16/h11H,2,7-10H2,1,3-6H3

InChI-Schlüssel

YJYKMNWLAKFEAH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C(=C)C12CC(CC(C2)(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.